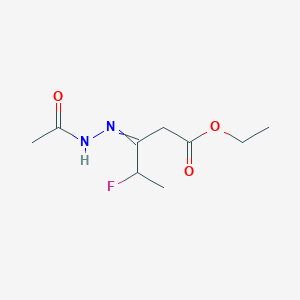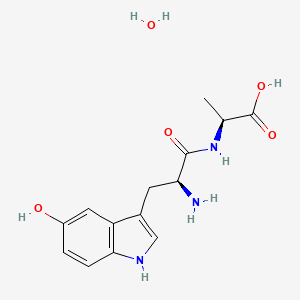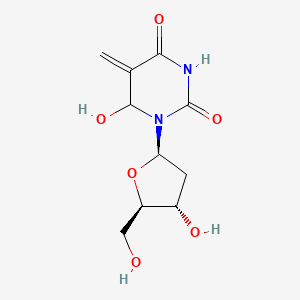
5-Methylene-6-hydroxy-5,6-dihydro-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine is a modified nucleoside derived from deoxyuridine. It is known for its role in DNA damage and repair mechanisms, particularly in the context of oxidative stress and radiation exposure. This compound is of significant interest in the fields of biochemistry and molecular biology due to its involvement in mutagenesis and carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine typically involves the oxidation of deoxyuridine. One common method is the oxidation of deoxyuridine with potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert it back to its parent nucleoside, deoxyuridine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Aqueous solutions, organic solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of deoxyuridine, which are of interest in studies of DNA damage and repair mechanisms .
Scientific Research Applications
5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a model compound to study oxidative damage and repair mechanisms in nucleic acids.
Biology: Investigated for its role in mutagenesis and carcinogenesis due to its ability to induce mutations in DNA.
Industry: Utilized in the development of assays and diagnostic tools for detecting oxidative DNA damage
Mechanism of Action
The mechanism of action of 5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine involves its incorporation into DNA, where it can induce mutations by mispairing during DNA replication. The compound is formed through the oxidative deamination of deoxycytidine, leading to the formation of 5-hydroxy-2’-deoxyuridine and subsequently 5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine . This process is facilitated by reactive oxygen species (ROS) such as hydroxyl radicals, which are generated during oxidative stress or radiation exposure .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2’-deoxyuridine: Another oxidative derivative of deoxyuridine, known for its mutagenic properties.
5,6-Dihydroxy-5,6-dihydro-2’-deoxyuridine: A closely related compound formed through similar oxidative processes.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: An oxidative lesion of guanine, also involved in mutagenesis and carcinogenesis.
Uniqueness
5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine is unique due to its specific formation pathway and its ability to induce C→T transition mutations in DNA. This makes it a valuable tool for studying the effects of oxidative DNA damage and the mechanisms of DNA repair .
Properties
CAS No. |
491577-45-8 |
|---|---|
Molecular Formula |
C10H14N2O6 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h5-7,9,13-14,16H,1-3H2,(H,11,15,17)/t5-,6+,7+,9?/m0/s1 |
InChI Key |
OQJIQBRZHWXKRH-VAMDACQBSA-N |
Isomeric SMILES |
C=C1C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C=C1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
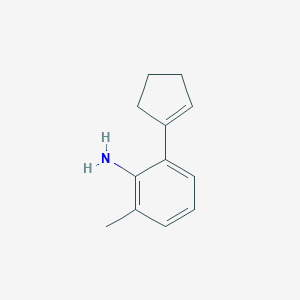
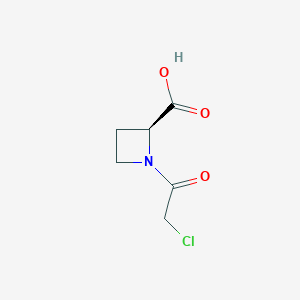
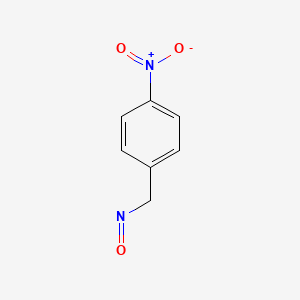
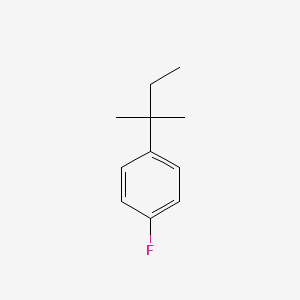
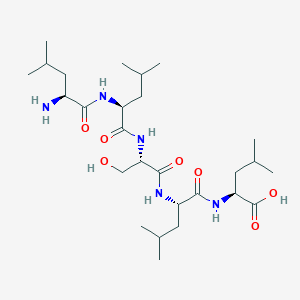
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
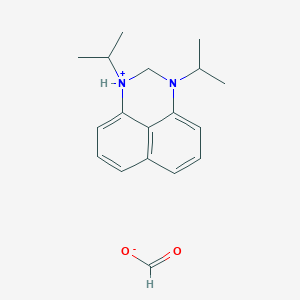
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
